molecular formula C7H11O6- B1225582 (-)-Quinate

(-)-Quinate

Cat. No. B1225582
M. Wt: 191.16 g/mol
InChI Key: AAWZDTNXLSGCEK-LNVDRNJUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-quinate is a quinate that is the conjugate base of (-)-quinic acid. It has a role as a plant metabolite. It is a conjugate base of a (-)-quinic acid.
An acid which is found in cinchona bark and elsewhere in plants. (From Stedman, 26th ed)

Scientific Research Applications

1. Potential Use as a Natural Herbicide

  • Phytotoxic Effects on Plants: (-)-Quinate, also known as 1,3,4,5-tetrahydroxycyclohexanecarboxylate, has been found to mimic the effects of herbicides in plants. In studies, the exogenous application of quinate affected plant growth and metabolism, suggesting its potential as a natural herbicide. Specifically, its application through the nutrient solution was lethal to pea plants, and both nutrient solution and spray treatments affected plant growth (Zulet, Zabalza, & Royuela, 2013).

2. Role in Weed Control

  • Weed Species Sensitivity to Quinate: Quinate has shown phytotoxicity against several weed species, particularly Papaver rhoeas. Its ability to control growth at certain concentrations indicates its utility in weed control management. The study also explored the physiological effects of quinate on sensitive and resistant plants, highlighting its influence on carbon/nitrogen metabolism rather than specific changes in the shikimate pathway (Zabalza et al., 2020).

3. Understanding Plant Metabolic Pathways

  • Role in Plant Biosynthesis: Quinate plays a role in the biosynthesis of chlorogenic acids (CGAs) in plants, which serve multiple functions including deterring herbivory and possessing antifungal and antioxidant properties. The study of quinate dehydrogenase (QDH) in plants helps in understanding the evolution and function of plant metabolic pathways, particularly in relation to plant growth and development (Gritsunov et al., 2018).

properties

Product Name

(-)-Quinate

Molecular Formula

C7H11O6-

Molecular Weight

191.16 g/mol

IUPAC Name

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/p-1/t3-,4-,5?,7?/m1/s1

InChI Key

AAWZDTNXLSGCEK-LNVDRNJUSA-M

Isomeric SMILES

C1[C@H](C([C@@H](CC1(C(=O)[O-])O)O)O)O

Canonical SMILES

C1C(C(C(CC1(C(=O)[O-])O)O)O)O

synonyms

Acid, Quinic
Quinate
Quinic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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